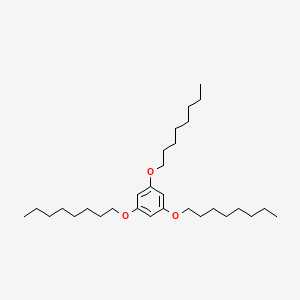

1,3,5-Tris(octyloxy)benzene

Description

Significance of C3-Symmetric Benzene (B151609) Derivatives in Supramolecular Chemistry and Materials

Benzene derivatives possessing C3 symmetry are of paramount importance in supramolecular chemistry because their defined geometry allows for the predictable formation of complex, well-ordered assemblies. nih.govias.ac.in This symmetry enables molecules to act as versatile building blocks, or synthons, for constructing intricate supramolecular architectures through directional, non-covalent interactions such as hydrogen bonding and π–π stacking. ias.ac.inmdpi.com

A prominent example is the class of benzene-1,3,5-tricarboxamides (BTAs), which are known to self-assemble into helical columnar structures, forming supramolecular gels and double helices in various solvents. mdpi.comacs.org The C3-symmetric core of these molecules directs the three amide groups outwards, facilitating a network of unidirectional hydrogen bonds that drive the formation of one-dimensional stacks. These stacks then organize into larger, functional materials. mdpi.com The tripodal nature of these molecules makes them ideal candidates for creating molecular receptors and materials with tunable properties for applications ranging from anion sensing to light-responsive systems. nih.govmdpi.comresearchgate.net The inherent directionality and propensity for self-organization make C3-symmetric benzene derivatives a cornerstone of bottom-up material design.

Overview of Alkoxy-Substituted Benzene Cores in Functional Architectures

The functionalization of benzene cores with alkoxy chains is a widely employed strategy in the design of advanced materials, particularly liquid crystals and organic semiconductors. This molecular design combines a rigid, planar aromatic core with flexible, insulating alkyl chains, a combination that drives the self-assembly into mesomorphic states.

The aromatic benzene core facilitates crucial π-π stacking interactions, which are essential for charge transport in organic electronic devices. tandfonline.com The surrounding alkoxy chains, such as the octyloxy groups in 1,3,5-Tris(octyloxy)benzene, serve several critical functions:

They enhance solubility in common organic solvents, improving the processability of the material. rsc.org

They occupy significant volume, promoting the necessary nanosegregation between the aromatic cores and the aliphatic periphery, which is required for the formation of stable columnar mesophases. rsc.org

The length and number of these alkoxy chains can be systematically varied to fine-tune the thermal properties, such as melting and clearing points, and to control the specific type of liquid crystal phase that is formed (e.g., hexagonal columnar vs. rectangular columnar). researchgate.netresearchgate.netmdpi.com

This ability to tune material properties by modifying the peripheral alkoxy chains makes these benzene-based architectures highly versatile for creating functional materials tailored for specific electronic and optical applications. tandfonline.com

Interactive Data Tables

Below are data tables summarizing the properties and research findings related to 1,3,5-trisubstituted benzene derivatives and their self-assembly characteristics.

Table 1: Influence of Peripheral Chain Length on Mesophase Stability in Tris(trialkoxyphenyl)benzenes

This table illustrates how modifying the length of the alkoxy chains on the peripheral phenyl rings affects the thermal properties and mesophase range of C3-symmetric molecules.

| Compound ID | Alkoxy Chain Length | Melting Point (°C) | Clearing Point (°C) | Mesophase Range (K) |

| 7a | C8 | 29 | 115 | 86 |

| 7b | C10 | 43 | 113 | 70 |

| 6c | C12 | 40 | 148 | 108 |

| 6d | C14 | 48 | 135 | 87 |

| 7d | C16 | 59 | 109 | 50 |

| Data sourced from research on tris(trialkoxyphenyl)benzenes, which are structurally related to 1,3,5-Tris(octyloxy)benzene and demonstrate the principle of tuning properties via chain length. rsc.org |

Table 2: Self-Assembly of C3-Symmetric Benzene Derivatives

This table provides examples of different supramolecular structures formed by various C3-symmetric benzene derivatives, highlighting their versatility.

| Core Molecule Type | Peripheral Groups | Key Interactions | Resulting Supramolecular Structure | Reference |

| Benzene-1,3,5-tricarboxamide (BTA) | Alkyl chains, Amides | Hydrogen Bonding, π-π | Helical Fibers, Gels, Double Helices | acs.org, mdpi.com |

| 1,3,5-Triphenylbenzene | Alkoxy chains | π-π Stacking, van der Waals | Columnar Liquid Crystal | rsc.org |

| Tris(aryloxadiazolyl)benzene (TOB) | Alkoxy chains, Oxadiazole | Dipole-Dipole, π-π | Columnar Liquid Crystal | nih.gov |

| 1,3,5-Tris(alkoxy)benzene | Alkoxy chains | van der Waals, π-π | 2D Self-Assembled Monolayers | acs.org |

Properties

CAS No. |

94322-19-7 |

|---|---|

Molecular Formula |

C30H54O3 |

Molecular Weight |

462.7 g/mol |

IUPAC Name |

1,3,5-trioctoxybenzene |

InChI |

InChI=1S/C30H54O3/c1-4-7-10-13-16-19-22-31-28-25-29(32-23-20-17-14-11-8-5-2)27-30(26-28)33-24-21-18-15-12-9-6-3/h25-27H,4-24H2,1-3H3 |

InChI Key |

YYPWZDYXAVRAGR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCOC1=CC(=CC(=C1)OCCCCCCCC)OCCCCCCCC |

Origin of Product |

United States |

Supramolecular Architectures and Self Assembly of 1,3,5 Tris Octyloxy Benzene Systems

Driving Forces for Self-Assembly in Solutions and at Interfaces

The spontaneous organization of 1,3,5-tris(octyloxy)benzene systems into complex architectures is propelled by a combination of subtle, yet significant, intermolecular forces. The thermodynamic drive towards a more stable, lower-energy state dictates the formation of these assemblies both in solution and at interfaces. nih.gov The primary forces at play include van der Waals interactions, π-π stacking, and, in appropriately functionalized derivatives, hydrogen bonding. nih.gov

Directed Hydrogen Bonding Networks

While 1,3,5-tris(octyloxy)benzene itself does not form hydrogen bonds, derivatives functionalized with groups capable of hydrogen bonding, such as carboxylic acids or amides, introduce a highly directional and strong intermolecular force. nih.govnih.gov These directed hydrogen bonds can dictate the specific arrangement of molecules within the self-assembled structure, leading to the formation of well-defined networks. nih.govrsc.org For instance, derivatives with carboxylic acid groups have been shown to form intricate two-dimensional networks stabilized by hydrogen bonding between the carboxyl moieties. nih.govacs.org In some cases, different hydrogen bonding motifs, such as dimers and tetramers, can coexist within the same assembly to achieve a thermodynamic balance. nih.gov The introduction of hydrogen bonding provides a powerful tool to control the geometry and functionality of the resulting supramolecular architectures. rsc.org

Two-Dimensional (2D) Self-Assembly at Liquid-Solid Interfaces

The self-assembly of 1,3,5-tris(octyloxy)benzene and its derivatives at the interface between a liquid and a solid substrate offers a versatile platform for creating highly ordered two-dimensional nanostructures. core.ac.ukacs.org This environment allows for dynamic equilibrium between molecules in the solution and those adsorbed on the surface, facilitating the formation of well-ordered monolayers. core.ac.uk Scanning tunneling microscopy (STM) is a powerful technique used to visualize these 2D assemblies with sub-molecular resolution. researchgate.net

Solvent-Induced Polymorphism in Self-Assembled Structures

The choice of solvent plays a critical role in the 2D self-assembly process and can lead to the formation of different structural polymorphs. acs.orgacs.org The solvent can influence the solubility of the molecule, its conformation at the interface, and can even become co-adsorbed into the self-assembled structure. acs.orgmdpi.com Studies on derivatives of 1,3,5-tris(alkoxy)benzene have demonstrated that by changing the solvent, it is possible to induce transitions between different 2D crystalline forms. acs.org For example, a study on 1,3,5-tris(10-ethoxycarbonyldecyloxy)benzene showed that different self-assembled structures were obtained in various solvents like 1-phenyloctane and n-tetradecane, and that solution concentration also played a role in the formation and transition of these assemblies. acs.org This solvent-induced polymorphism highlights the tunability of the self-assembly process, offering a method to control the resulting nanostructure by simply altering the liquid medium. acs.orgacs.orgnih.gov

Three-Dimensional (3D) Hierarchical Superstructures

The architecture of 1,3,5-Tris(octyloxy)benzene, characterized by a rigid aromatic core and flexible peripheral alkyl chains, predisposes it to self-assemble into complex three-dimensional structures. The interplay of π-π stacking interactions between the benzene (B151609) rings and van der Waals forces among the octyloxy chains drives the formation of these ordered arrangements.

Formation of Nanocolumns and Fibrous Networks

The self-assembly of 1,3,5-Tris(octyloxy)benzene and its derivatives often leads to the formation of one-dimensional columnar structures that can further organize into larger, networked architectures. These disc-shaped molecules stack one on top of the other, driven by the attractive forces between their aromatic cores, to form extended nanocolumns. The flexible octyloxy chains radiate outwards from this central core, providing solubility and influencing the packing of the columns.

In some instances, particularly with modified C3-symmetric benzene-1,3,5-tris-amides, these columnar aggregates can entangle to form extensive, self-assembled fibrous networks. researchgate.net These networks can create gels in various solvents, and their mechanical and thermal properties are dependent on the solvent system. researchgate.net Powder X-ray diffraction studies of the dried gels (xerogels) indicate similar packing modes of the molecules within these fibrous systems. researchgate.net The formation of these networks is a testament to the hierarchical nature of self-assembly, where molecular-level interactions dictate the formation of nanostructures, which in turn define the macroscopic properties of the material.

Scanning tunneling microscopy (STM) has been a powerful tool in visualizing the two-dimensional self-assembly of related 1,3,5-tris(alkoxy)benzene derivatives on surfaces. For instance, 1,3,5-tris(10-ethoxycarbonyldecyloxy)benzene (TECDB) has been shown to form different self-assembled structures depending on the solvent and solution concentration. acs.org These studies reveal that the solvent is not merely a passive medium but an active participant in the formation of the 2D molecular nanostructures. acs.org Similarly, STM studies on 1,3,5-tris(4-carboxyphenyl)benzene (B1661964), a related tritopic molecule, have shown the formation of porous networks at the liquid-graphite interface. lookchem.comscispace.com

Self-Organization into Ordered Liquid Crystalline Phases

Derivatives of 1,3,5-trisubstituted benzenes are well-known to exhibit liquid crystalline behavior, specifically forming discotic liquid crystal phases. In these phases, the disc-shaped molecules stack into columns, and these columns then arrange themselves into two-dimensional lattices. The most common of these is the columnar hexagonal (Colh) phase, where the columns are packed in a hexagonal array. researchgate.net

For example, a series of 1,3,5-triphenylbenzenes with nine peripheral alkoxy side chains, structurally related to 1,3,5-Tris(octyloxy)benzene, form stable enantiotropic mesophases. publish.csiro.aursc.org The thermal properties of these compounds, such as melting and clearing temperatures, are influenced by the length of the alkoxy chains. publish.csiro.aursc.org

X-ray diffraction (XRD) is a key technique for characterizing these columnar phases. The diffraction patterns typically show sharp reflections in the small-angle region, corresponding to the long-range order of the columnar lattice, and a diffuse halo in the wide-angle region, which arises from the liquid-like nature of the molten alkyl chains. nih.gov The spacing ratio of the small-angle reflections can be used to determine the type of columnar packing, with a ratio of 1, √3, √4, etc., being indicative of a hexagonal lattice. researchgate.net The distance between the stacked molecules within a column (intracolumnar distance) is typically around 3.6 Å, which is characteristic of π-π stacking of aromatic cores. wur.nl

| Compound | Alkyl Chain Length | Melting Point (Tm) [°C] | Clearing Point (Tc) [°C] | Mesophase Type |

|---|---|---|---|---|

| 7a | C9 | 29 | 143 | Colho |

| 7b | C10 | 41 | 140 | Colho |

| 7c | C11 | 49 | 136 | Colho |

| 7d | C12 | 59 | 130 | Colho |

Colho: ordered columnar hexagonal phase

Supramolecular Chirality Induction in Self-Assembled Systems

Chirality, or "handedness," is a fundamental property in chemistry and biology. While molecular chirality arises from the asymmetric arrangement of atoms within a single molecule, supramolecular chirality emerges from the non-covalent, ordered arrangement of molecules in an assembly. researchgate.net Remarkably, even achiral molecules like 1,3,5-Tris(octyloxy)benzene can form chiral superstructures through a process known as spontaneous symmetry breaking. researchgate.netnih.gov

The self-assembly of C3-symmetric molecules, such as benzene-1,3,5-tricarboxamides (BTAs), provides a well-studied platform for understanding supramolecular chirality. These molecules can stack into helical columns, with both right-handed (P-for plus) and left-handed (M-for minus) helices being equally probable in the absence of any chiral influence.

A fascinating aspect of these systems is the "sergeants-and-soldiers" principle. acs.orgresearchgate.net In this phenomenon, a small number of chiral molecules (the "sergeants") can dictate the handedness of a much larger population of achiral molecules (the "soldiers") within the same supramolecular assembly. acs.orgrsc.org This leads to a significant amplification of chirality, where a small chiral bias at the molecular level results in a large-scale homochiral superstructure. nih.gov The "majority-rules" principle is a related concept where a small enantiomeric excess of a chiral molecule can lead to the formation of supramolecular structures with a single handedness corresponding to that of the major enantiomer. publish.csiro.au

For example, in studies of BTAs, the addition of a small amount of a chiral BTA to a solution of an achiral BTA results in the formation of helical aggregates with a preferred handedness. nih.gov The efficiency of this chiral induction can be quantified by measuring the circular dichroism (CD) of the solution.

Liquid Crystalline Phases and Mesomorphic Behavior of 1,3,5 Tris Octyloxy Benzene Derivatives

Discotic Liquid Crystal Formation

The formation of liquid crystalline phases by 1,3,5-Tris(octyloxy)benzene derivatives is primarily driven by the inherent tendency of disc-like, or discotic, molecules to self-assemble. This process is governed by a delicate balance of intermolecular forces. The central, rigid aromatic core of these molecules facilitates stacking through π-π interactions, while the flexible peripheral alkyl chains prevent crystallization into a three-dimensional solid lattice. acs.org This results in a state of matter that possesses properties of both liquids and solids. The vast majority, approximately 95%, of discotic liquid crystals organize into columnar mesophases. tandfonline.com This self-assembly leads to a nanosegregation of the rigid cores and the flexible chains, which is a fundamental characteristic of these materials. acs.org

Columnar Discotic Liquid-Crystalline Mesophases

Derivatives of 1,3,5-Tris(octyloxy)benzene are archetypal examples of molecules that form columnar discotic liquid-crystalline mesophases. In these phases, the disc-shaped molecules stack on top of one another to form extended columns. These columns then arrange themselves into a two-dimensional lattice. This structural motif has been observed in a wide variety of derivatives. For instance, complex star-shaped molecules such as 1,3,5-tris{5-[3,4,5-tris(octyloxy)phenyl]-1,3,4-oxadiazol-2-yl}benzene exhibit a stable columnar discotic mesophase over an exceptionally broad temperature range, from 38°C to about 210°C. researchgate.net Similarly, other derivatives, including N,N′-bis(3,4,5-trialkoxylphenyl)ureas, also readily form columnar structures, which can include both rectangular and hexagonal arrangements. acs.org The formation of these phases is robust, even when a 1,3,5-trialkoxybenzene unit is incorporated as a branching point within a larger polymer structure, provided the connecting alkyl chains are sufficiently long. researchgate.net

Hexagonal Columnar Phases

Among the various columnar structures, the hexagonal columnar (Colh) phase is particularly common for derivatives of 1,3,5-Tris(octyloxy)benzene. In the Colh phase, the molecular columns are packed in a hexagonal two-dimensional lattice. mdpi.com This structure is characterized by a distinct segregation where the rigid aromatic cores are confined within the columns, and the flexible, liquid-like alkyl chains fill the space between them. mdpi.com The arrangement of the molecular cores within a column is not perfectly ordered; they are considered to be in a one-dimensional liquid state, lacking long-range positional order along the column axis. mdpi.com

Numerous derivatives have been shown to exhibit this phase. For example, tris(trialkoxyphenyl)benzenes and tris(3,4,5-trialkyloxy)phenyl functionalized boroxines with nine or more carbons in their alkyl chains consistently form Colh phases. rsc.orgnih.gov This phase is also identified in discotic systems where a central core is connected to three tri-alkoxy benzene (B151609) substituents. researchgate.net

Correlation between Molecular Structure and Mesophase Stability

The stability and type of mesophase formed by 1,3,5-Tris(octyloxy)benzene derivatives are profoundly influenced by their specific molecular structure. Key factors include the length and branching of the peripheral alkyl chains and the nature of the substituents attached to the aromatic core. mdpi.com

Impact of Alkyl Chain Length and Branching on Mesophase Type

The length of the flexible alkyl chains attached to the periphery of the discotic core is a critical determinant of mesophase formation and stability. Research on tris(3,4,5-trialkyloxy)phenyl functionalized boroxines demonstrated that a minimum chain length is necessary to induce liquid crystalline behavior. The derivative with octyloxy (C8) chains was found to be non-mesogenic, whereas the analogues with nonyloxy (C9), decyloxy (C10), and dodecyloxy (C12) chains all exhibited stable columnar hexagonal mesophases. nih.gov

Generally, as the alkyl chain length increases, the clearing temperature (the transition from the mesophase to the isotropic liquid) tends to decrease. rsc.orgnih.gov This trend is observed in various families of 1,3,5-Tris(octyloxy)benzene derivatives.

Table 1: Phase Transition Temperatures of Tris(3,4,5-trialkyloxy)phenyl Boroxine Derivatives nih.gov

| Compound | Alkyl Chain (n) | Melting Point (Tm) [°C] | Clearing Point (Tc) [°C] | Mesophase Range [K] |

|---|---|---|---|---|

| 11a | 8 | — | — | Non-mesogenic |

| 11b | 9 | 38 | 148 | 110 |

| 11c | 10 | 45 | 142 | 97 |

| 11d | 12 | 55 | 137 | 82 |

| 11e | 14 | 63 | 140 | 77 |

Data obtained from DSC measurements.

A similar trend is seen in symmetrical tris(trialkoxyphenyl)benzenes, where increasing the chain length from C9 to C12 results in a systematic decrease in the clearing point. rsc.org

Table 2: Thermotropic Data for Symmetrical Tris(trialkoxyphenyl)benzenes rsc.org

| Compound | Alkyl Chain (n) | Melting Point (Tm) [°C] | Clearing Point (Tc) [°C] | Mesophase |

|---|---|---|---|---|

| 7a | 9 | 29 | 143 | Colh |

| 7b | 10 | 44 | 138 | Colh |

| 7c | 11 | 51 | 134 | Colh |

| 7d | 12 | 59 | 130 | Colh |

Data obtained from DSC measurements. Colh: columnar hexagonal phase.

Furthermore, branching in the alkyl chains can enhance mesophase stability. acs.org The introduction of chiral centers, such as in (S)-3,7-dimethyloctyloxy substituents, is a known strategy to create chiral discotic phases with unique electro-optical properties. unizar.es

Phase Transitions and Their Characterization in 1,3,5-Tris(octyloxy)benzene Systems

The investigation and characterization of phase transitions in these liquid crystalline systems rely on a combination of analytical techniques that provide complementary information about their thermal and structural properties. researchgate.net

The primary methods used are:

Polarized Optical Microscopy (POM): This technique is essential for the initial identification of a liquid crystalline phase and for characterizing its texture. Different mesophases exhibit unique birefringent textures when viewed between crossed polarizers. For columnar phases of 1,3,5-Tris(octyloxy)benzene derivatives, characteristic fan-shaped or focal conic textures are commonly observed upon cooling from the isotropic liquid state. acs.orgnih.govnih.gov

Differential Scanning Calorimetry (DSC): DSC is used to precisely measure the temperatures and determine the thermodynamic parameters, such as enthalpy changes (ΔH), associated with phase transitions. researchgate.netrsc.org Thermograms from DSC clearly show peaks corresponding to the crystal-to-mesophase transition (melting) and the mesophase-to-isotropic liquid transition (clearing). The data presented in Tables 1, 2, and 3 are derived from DSC measurements.

X-ray Diffraction (XRD): XRD provides definitive information about the supramolecular structure and symmetry of the mesophase. Small-angle X-ray scattering (SAXS) is used to determine the two-dimensional lattice of the columns. For a hexagonal columnar (Colh) phase, the SAXS pattern displays reflections with d-spacing ratios of 1, 1/√3, 1/√4 (or 1/2), which correspond to the (10), (11), and (20) Miller indices of a hexagonal lattice. nih.gov In the wide-angle X-ray scattering (WAXS) region, a broad, diffuse halo is typically observed at a position corresponding to the average distance between the disordered, molten alkyl chains. nih.govresearchgate.net

Isotropization Temperatures

The isotropization temperature, or clearing point (T_c), is a critical parameter in the study of liquid crystals, marking the transition from an ordered liquid crystalline phase to a disordered isotropic liquid. In discotic liquid crystals, such as derivatives of 1,3,5-tris(octyloxy)benzene, this temperature is influenced by the delicate balance of core-core interactions and the flexibility of peripheral alkyl chains.

Research into homologous series of 1,3,5-tri[4-n-alkoxybenzoyloxy]benzenes, which are derivatives built upon a central 1,3,5-trihydroxybenzene core, provides insight into these trends. The phase transition temperatures for these compounds are typically determined using techniques like Differential Scanning Calorimetry (DSC) and Polarizing Optical Microscopy (POM). nahrainuniv.edu.iq

For the series of 1,3,5-tri[4-n-alkoxybenzoyloxy]benzenes, it has been observed that the clearing points generally decrease as the length of the terminal alkoxy chains (n) increases. This trend is common in discotic liquid crystals, where longer, more flexible chains disrupt the efficient packing of the molecular cores, thereby lowering the thermal energy required to transition to the isotropic state. rsc.org For instance, in a related series of tris(trialkoxyphenyl)benzenes, clearing points were also found to decrease with increasing chain length. rsc.org

The table below presents the phase transition temperatures for a homologous series of 1,3,5-tri[4-n-alkoxybenzoyloxy]benzene derivatives, including the octyloxy derivative (n=8). The transition from a nematic (N) or columnar (Col) phase to the isotropic (Iso) liquid is shown.

| Compound | Alkyl Chain Length (n) | Phase Transition Sequence and Temperatures (°C) | Isotropization Temperature (T_c) (°C) |

|---|---|---|---|

| 1,3,5-tri[4-n-propoxybenzoyloxy]benzene | 3 | Cr 136 N 188 Iso | 188 |

| 1,3,5-tri[4-n-butoxybenzoyloxy]benzene | 4 | Cr 125 N 184 Iso | 184 |

| 1,3,5-tri[4-n-pentyloxybenzoyloxy]benzene | 5 | Cr 119 N 175 Iso | 175 |

| 1,3,5-tri[4-n-hexyloxybenzoyloxy]benzene | 6 | Cr 112 N 166 Iso | 166 |

| 1,3,5-tri[4-n-heptyloxybenzoyloxy]benzene | 7 | Cr 105 N 158 Iso | 158 |

| 1,3,5-tri[4-n-octyloxybenzoyloxy]benzene | 8 | Cr 101 N 153 Iso | 153 |

Data sourced from studies on 1,3,5-tri[4-n-alkoxybenzoyloxy]benzene derivatives. nahrainuniv.edu.iq Cr = Crystalline, N = Nematic, Iso = Isotropic.

Solid-State Phase Transitions

Solid-state phase transitions in these materials primarily refer to the melting point (T_m), which is the temperature at which the crystalline solid (Cr) transforms into either a liquid crystal phase or, for non-mesomorphic compounds, directly into the isotropic liquid. The melting temperature is governed by the strength of the crystal lattice, which is influenced by factors such as molecular symmetry, packing efficiency, and intermolecular forces.

In the same series of 1,3,5-tri[4-n-alkoxybenzoyloxy]benzene derivatives, a clear trend is observed for the melting points. As the length of the alkoxy chains increases, the melting temperatures consistently decrease. nahrainuniv.edu.iq This behavior is attributed to the disruption of crystal packing caused by the longer and more flexible alkyl chains. These chains introduce conformational disorder, which weakens the crystal lattice and lowers the energy required to break it apart.

The table below details the melting temperatures for this series of compounds.

| Compound | Alkyl Chain Length (n) | Phase Transition Sequence and Temperatures (°C) | Melting Temperature (T_m) (°C) |

|---|---|---|---|

| 1,3,5-tri[4-n-propoxybenzoyloxy]benzene | 3 | Cr 136 N 188 Iso | 136 |

| 1,3,5-tri[4-n-butoxybenzoyloxy]benzene | 4 | Cr 125 N 184 Iso | 125 |

| 1,3,5-tri[4-n-pentyloxybenzoyloxy]benzene | 5 | Cr 119 N 175 Iso | 119 |

| 1,3,5-tri[4-n-hexyloxybenzoyloxy]benzene | 6 | Cr 112 N 166 Iso | 112 |

| 1,3,5-tri[4-n-heptyloxybenzoyloxy]benzene | 7 | Cr 105 N 158 Iso | 105 |

| 1,3,5-tri[4-n-octyloxybenzoyloxy]benzene | 8 | Cr 101 N 153 Iso | 101 |

Data sourced from studies on 1,3,5-tri[4-n-alkoxybenzoyloxy]benzene derivatives. nahrainuniv.edu.iq Cr = Crystalline, N = Nematic, Iso = Isotropic.

In more complex systems, other solid-state transitions can occur. For example, some discotic liquid crystals can exhibit polymorphism, where multiple crystalline forms exist, or form a glassy state upon cooling from the mesophase, identified by a glass transition temperature (T_g). rsc.org However, for the 1,3,5-tri[4-n-alkoxybenzoyloxy]benzene series discussed, the primary solid-state transition reported is the direct melting from a crystalline phase to a nematic phase. nahrainuniv.edu.iq

Applications in Organic Electronic Materials Utilizing 1,3,5 Tris Octyloxy Benzene Frameworks

Electron Transport Properties of Discotic Liquid Crystals

Discotic liquid crystals, formed by molecules with a flat, aromatic core surrounded by flexible side chains, can self-assemble into columnar structures that provide pathways for charge carrier movement. The 1,3,5-trisubstituted benzene (B151609) core is a common building block for such materials. The electronic properties of these materials are highly dependent on the nature of the core and the peripheral substituents.

Time-of-flight (TOF) is a common technique used to measure the charge carrier mobility in organic materials. For discotic liquid crystals, this measurement provides crucial information about the efficiency of charge transport along the columnar stacks. While specific TOF data for 1,3,5-tris(octyloxy)benzene was not found in the provided search results, studies on analogous 1,3,5-triazine (B166579) derivatives offer a point of comparison.

For instance, a study on star-shaped 1,3,5-triazine derivatives, which share a similar C3 symmetry with 1,3,5-trisubstituted benzenes, reported good electron mobilities. Time-of-flight measurements revealed that these compounds exhibit electron mobilities greater than 10⁻⁴ cm² V⁻¹ s⁻¹ researchgate.netrsc.org. The specific mobility values were found to be influenced by the nature of the aryl substituents attached to the triazine core researchgate.netrsc.org. This suggests that the electron mobility of discotic liquid crystals based on a 1,3,5-trisubstituted core can be tuned by modifying the peripheral groups.

Table 1: Electron Mobility of 1,3,5-Triazine Derivatives researchgate.netrsc.org

| Compound | Electron Mobility (cm² V⁻¹ s⁻¹) |

|---|---|

| T2T (2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine) | > 10⁻⁴ |

| T3T (2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine) | > 10⁻⁴ |

Note: The data indicates that the mobility is greater than the specified value, with the order of mobility being T3T > TST > T2T. researchgate.netrsc.org

In organic electronic devices, materials that can efficiently transport electrons while blocking the passage of holes are essential for achieving high performance. The energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) determine the suitability of a material for these roles.

Derivatives of 1,3,5-triazine have been investigated as electron transport materials (ETMs) and hole-blocking layers (HBLs) in Organic Light Emitting Diodes (OLEDs) . For example, 1,3,5-tris(N-phenylbenzimidizol-2-yl)benzene (TPBI), a derivative of a 1,3,5-trisubstituted benzene, is widely used as an ETL in both fluorescent and phosphorescent OLEDs due to its good electron transport properties and wide optical band gap . Its high ionization potential also allows it to function as a hole-blocking material .

The performance of OLEDs can be significantly improved by incorporating a dedicated electron-transporting hole-blocker cityu.edu.hk. The use of materials with low HOMO energy levels can effectively block holes and facilitate electron injection and transport, leading to enhanced device performance researchgate.net.

Potential in Organic Light Emitting Devices (OLEDs)

The development of efficient and stable materials for OLEDs is a major area of research. Star-shaped molecules based on 1,3,5-trisubstituted cores are promising candidates for various roles within an OLED structure, including as host materials, electron transporters, and hole blockers.

Research on 1,3,5-triazine derivatives has demonstrated their utility as new electron transport-type host materials for highly efficient green phosphorescent OLEDs researchgate.netrsc.org. The device performance is influenced by the morphological, thermal, and photophysical properties, as well as the electron mobilities of these materials researchgate.netrsc.org. For instance, a device incorporating 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (B6590796) (T2T) as a host material achieved a high external quantum efficiency of 17.5% and a power efficiency of 59.0 lm W⁻¹ researchgate.netrsc.org. The choice of an appropriate electron transport layer in conjunction with the host material was crucial for optimizing device performance researchgate.net.

Development of Organic Semiconducting Materials

The synthesis and functionalization of molecules with a 1,3,5-trisubstituted benzene core are central to the development of new organic semiconducting materials. The introduction of different functional groups and side chains allows for the tuning of their electronic properties, solubility, and solid-state packing, which are critical for their application in electronic devices tcichemicals.com.

The synthetic flexibility of these star-shaped molecules makes them attractive for creating materials with tailored properties for applications in organic electronics city.ac.uk. While specific studies on the semiconducting properties of 1,3,5-tris(octyloxy)benzene were not found, the broader research on related compounds indicates the potential of this molecular framework in the design of novel organic semiconductors.

Host Guest Chemistry and Inclusion Complexes Involving 1,3,5 Tris Octyloxy Benzene Architectures

Guest Encapsulation within Lattice Inclusion Complexes

Lattice inclusion complexes are formed when a host molecule crystallizes to form a porous framework, with guest molecules occupying the cavities within this lattice. The formation and stability of these complexes are driven by a combination of enthalpic and entropic factors. For host molecules based on the 1,3,5-benzene scaffold, guest encapsulation is a well-documented phenomenon.

For instance, conformationally flexible 1,3,5-triaroylbenzene derivatives, which share the same C3-symmetric core, are known to form lattice inclusion adducts with a variety of small molecules. uiowa.eduresearchgate.netuiowa.edu In these structures, the host molecules typically self-assemble through intermolecular interactions like hydrogen bonds, creating a robust network. The guest molecules are then housed in the channels or cages that are an integral part of this supramolecular architecture. uiowa.edu

In the context of 1,3,5-Tris(octyloxy)benzene, the long octyloxy chains would be expected to play a significant role in the formation of the host lattice. The van der Waals interactions between these aliphatic chains would be a primary driving force for self-assembly. The resulting lattice could feature channels lined by these alkyl chains, creating a hydrophobic environment suitable for the inclusion of nonpolar guest molecules. The size of the guest that can be encapsulated would be determined by the dimensions of the cavities formed, which in turn depends on the conformation and packing of the octyloxy chains.

The table below summarizes guest inclusion in analogous 1,3,5-trisubstituted benzene (B151609) host systems, which provides a basis for predicting the potential guest inclusion capabilities of 1,3,5-Tris(octyloxy)benzene.

| Host Molecule | Guest Molecule(s) | Key Host-Host Interactions | Reference |

| 1,3,5-Tris(3-methoxybenzoyl)benzene | Benzene, Acetone, Trimethylamine (B31210) N-oxide | C-H···O hydrogen bonds, π-π stacking | uiowa.edursc.org |

| 1,3,5-Tris(3-nitrobenzoyl)benzene | Benzene, Toluene, Nitrobenzene, DMSO | C-H···O hydrogen bonds | uiowa.edu |

Role of Host-Guest Symmetry Matching in Complex Formation

A critical factor that often governs the successful formation of stable crystalline inclusion complexes is the matching of symmetry elements between the host lattice and the guest molecules. While not a strict requirement, a correspondence in symmetry can lead to more efficient packing and stronger host-guest interactions, resulting in highly ordered and stable supramolecular structures.

Research on 1,3,5-tris(3-methoxybenzoyl)benzene has elegantly demonstrated this principle. uiowa.edursc.org This host molecule, which possesses a C3-symmetric core, was found to form isomorphous inclusion complexes with guests that also have threefold symmetry, such as benzene and trimethylamine N-oxide. uiowa.edu The resulting complexes crystallize in a trigonal space group that reflects the C3 symmetry of both the host and guest components. uiowa.edu This reinforcing symmetry between the host and guest acts in concert to produce highly symmetrical and stable clathrates. uiowa.edu Conversely, attempts to form inclusion complexes with larger solvents or those lacking trigonal symmetry were unsuccessful, highlighting the importance of this symmetry matching. uiowa.edu

Applying this principle to 1,3,5-Tris(octyloxy)benzene, which also has a C3-symmetric core, it can be predicted that it would preferentially form inclusion complexes with guests that are either trigonal, like chloroform, or can adopt a conformation that fits well within a C3-symmetric cavity. The flexible nature of the octyloxy chains might allow for some leeway in accommodating guests with lower symmetry, but the most stable and well-defined complexes would likely be formed with guests that complement the inherent symmetry of the host's assembly.

Solvent-Dependent Inclusion Phenomena

The choice of solvent is a crucial variable in the formation of inclusion complexes, as the solvent molecules themselves are often the guest species. The properties of the solvent, such as its size, shape, and polarity, can dictate whether an inclusion complex forms at all, and can influence the stoichiometry and structure of the resulting complex.

The study on 1,3,5-tris(3-methoxybenzoyl)benzene showed that inclusion complexes were readily formed from solvents like benzene and acetone, but not from larger solvents. uiowa.edu This indicates a size-selectivity in the guest encapsulation process, where the cavities of the host lattice are only large enough to accommodate certain molecules.

For a host like 1,3,5-Tris(octyloxy)benzene, the hydrophobic nature of the octyloxy chains would likely favor the inclusion of nonpolar or weakly polar solvents. One could anticipate that crystallization from linear alkanes (e.g., hexane, heptane, octane) could result in inclusion complexes where the guest molecules are well-ordered within the channels formed by the host's octyloxy chains. In contrast, crystallization from highly polar solvents like water or short-chain alcohols might not lead to inclusion, as these guests would be incompatible with the hydrophobic cavities. Furthermore, the specific solvent can influence the conformation of the flexible octyloxy chains, potentially leading to different packing arrangements and even different polymorphic forms of the inclusion complex. This solvent-dependent behavior is a key feature of inclusion chemistry and offers a pathway to tune the structure and properties of the resulting materials.

Advanced Characterization Techniques and Spectroscopic Analysis of 1,3,5 Tris Octyloxy Benzene Systems

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of 1,3,5-Tris(octyloxy)benzene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 1,3,5-Tris(octyloxy)benzene exhibits characteristic signals that confirm the presence of the aromatic core and the octyloxy side chains. Due to the molecule's high C₃ symmetry, the three protons on the benzene (B151609) ring are chemically equivalent, typically appearing as a singlet. The protons of the octyloxy chains show distinct multiplets corresponding to their position relative to the oxygen atom.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton. ox.ac.uk The high symmetry of 1,3,5-Tris(octyloxy)benzene results in a simplified spectrum with a limited number of signals, confirming the equivalence of the substituted and unsubstituted carbons in the benzene ring. docbrown.info The signals for the aliphatic carbons of the octyloxy chains appear in the upfield region of the spectrum. The chemical shifts are sensitive to the electronic environment, making ¹³C NMR a powerful tool for confirming the molecular structure. bhu.ac.in

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 1,3,5-Tris(octyloxy)benzene Derivatives

| Nucleus | Chemical Shift (ppm) | Assignment |

|---|---|---|

| ¹H | ~6.1-6.2 | Ar-H (s, 3H) |

| ¹H | ~3.9 | -OCH₂- (t, 6H) |

| ¹H | ~1.7-1.8 | -OCH₂CH₂ - (m, 6H) |

| ¹H | ~1.2-1.5 | -(CH₂)₅- (m, 60H) |

| ¹H | ~0.9 | -CH₃ (t, 9H) |

| ¹³C | ~160 | C -OAr |

| ¹³C | ~94 | Ar-C H |

| ¹³C | ~68 | -OC H₂- |

| ¹³C | ~32, 29, 26, 23, 14 | Alkyl Chain Carbons |

> Note: Chemical shifts are approximate and can vary based on the solvent and specific derivative. "s" denotes a singlet, "t" a triplet, and "m" a multiplet.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic and Vibrational Analysis

Infrared (IR) Spectroscopy: IR spectroscopy probes the vibrational modes of molecules, providing a fingerprint of the functional groups present. In 1,3,5-Tris(octyloxy)benzene, characteristic IR absorption bands include:

Aromatic C-H stretching: Typically observed around 3030 cm⁻¹. libretexts.org

Aliphatic C-H stretching: Strong bands in the 2850-2960 cm⁻¹ region.

Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ range. libretexts.org

C-O-C (ether) stretching: Strong absorptions around 1050-1250 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The aromatic benzene core of 1,3,5-Tris(octyloxy)benzene gives rise to characteristic absorption bands in the UV region, typically around 200-280 nm, corresponding to π-π* transitions. The exact position and intensity of these bands can be influenced by the substitution pattern and the solvent.

Mass Spectrometry (MS) in Molecular Identification and Purity Assessment

Mass spectrometry is an essential tool for determining the molecular weight and confirming the elemental composition of 1,3,5-Tris(octyloxy)benzene. The mass spectrum typically shows a prominent molecular ion peak (M⁺), which corresponds to the mass of the intact molecule. savemyexams.com High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula with a high degree of confidence. semanticscholar.org Fragmentation patterns observed in the mass spectrum can also offer structural information, as the molecule breaks apart in a predictable manner. libretexts.org

Polarized Optical Microscopy (POM) for Mesophase Observation

Polarized optical microscopy is a primary technique for identifying and characterizing the liquid crystalline phases (mesophases) of materials like 1,3,5-Tris(octyloxy)benzene derivatives. rsc.org When a liquid crystalline sample is viewed between crossed polarizers, it exhibits birefringence, resulting in characteristic textures. These textures, such as focal conic or fan-like patterns, are indicative of specific mesophase types, like columnar phases. rsc.orgrsc.org By observing the sample as a function of temperature, the transition temperatures between different phases can be determined.

Differential Scanning Calorimetry (DSC) for Thermal Transition Analysis

Differential scanning calorimetry is a thermal analysis technique used to measure the heat flow into or out of a sample as a function of temperature or time. For 1,3,5-Tris(octyloxy)benzene systems, DSC is crucial for determining the temperatures and enthalpy changes associated with phase transitions, such as melting (solid to liquid or mesophase) and clearing (mesophase to isotropic liquid). nih.gov These thermal transitions appear as peaks in the DSC thermogram, providing quantitative data on the thermodynamic stability of the various phases. rsc.orgresearchgate.net

Table 2: Illustrative DSC Data for a Hypothetical 1,3,5-Tris(octyloxy)benzene Derivative

| Transition | Temperature (°C) | Enthalpy (kJ/mol) |

|---|---|---|

| Crystal to Columnar | 65.2 | 25.8 |

| Columnar to Isotropic | 98.5 | 4.1 |

> Note: These values are for illustrative purposes only and will vary for different derivatives.

X-ray Diffraction (XRD) for Structural Order and Periodicity in Mesophases

X-ray diffraction is a powerful technique for determining the long-range structural order and periodicity within the mesophases of 1,3,5-Tris(octyloxy)benzene derivatives. lookchem.com In the case of columnar liquid crystals, XRD patterns typically show a set of sharp reflections in the small-angle region, which correspond to the packing of the columns in a two-dimensional lattice (e.g., hexagonal). researchgate.net A broad, diffuse halo in the wide-angle region is characteristic of the liquid-like disorder of the molten alkyl chains. researchgate.net The positions of the diffraction peaks can be used to calculate the lattice parameters of the columnar structure. rsc.org

Scanning Tunneling Microscopy (STM) for Surface Assembly Characterization

Scanning tunneling microscopy allows for the direct visualization of molecular self-assembly on conductive surfaces with sub-nanometer resolution. mdpi.com For 1,3,5-Tris(octyloxy)benzene and related molecules, STM has been used to study their two-dimensional organization at the liquid-solid interface, often on highly oriented pyrolytic graphite (B72142) (HOPG). mdpi.comacs.org These studies reveal how the molecules arrange themselves into ordered monolayers, providing insights into intermolecular and molecule-substrate interactions. researchgate.net The resulting STM images can show detailed information about the packing arrangement, including the orientation of the aromatic cores and the conformation of the alkyl chains. acs.org

Computational Studies and Theoretical Modeling of 1,3,5 Tris Octyloxy Benzene Systems

Density Functional Theory (DFT) Calculations for Molecular Conformation and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It is widely employed to determine the most stable three-dimensional arrangement of atoms (molecular conformation) and to calculate fundamental electronic properties.

DFT is also used to calculate key electronic descriptors that govern the molecule's behavior in electronic applications. These calculations typically involve optimizing the molecule's structural geometry and then determining its electronic properties. nih.gov A primary focus is on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the band gap, is a critical parameter for predicting a material's conductivity and optical properties. In studies of analogous star-shaped molecules like 1,3,5-tris(diphenylamino)benzene (B145324) derivatives, DFT has been successfully used to calculate these properties to evaluate their potential as hole-transport materials in solar cells. d-nb.info The distribution of these orbitals across the molecule is also revealing; for instance, in many such systems, the HOMO is distributed across the entire molecule while the LUMO may be more localized on the central core or peripheral groups. d-nb.info

Table 1: Representative Electronic Properties Calculable via DFT for 1,3,5-Substituted Benzene (B151609) Systems Data below are representative values from a DFT study on analogous 1,3,5-tris(diphenylamino)benzene derivatives and serve as an example of the outputs from such calculations. d-nb.info

| Property | Description | Representative Value |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate an electron. | -4.98 eV |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept an electron. | -1.55 eV |

| Energy Gap (Egap) | The difference between LUMO and HOMO energies; a key indicator of electronic behavior. | 3.43 eV |

| Ionization Potential | The energy required to remove an electron from the molecule in its gaseous state. | 5.89 eV |

| Electron Affinity | The energy released when an electron is added to the molecule in its gaseous state. | 1.01 eV |

Atomistic Simulations and Molecular Dynamics of Self-Assembly

While DFT is excellent for single molecules, atomistic simulations and particularly Molecular Dynamics (MD) are used to study how large numbers of molecules interact and organize over time. This is critical for understanding the self-assembly of 1,3,5-Tris(octyloxy)benzene, which is driven by non-covalent interactions to form larger, ordered structures like liquid crystals or monolayers on a surface.

MD simulations model a system of molecules by applying classical mechanics, where the forces between atoms are described by a "force field". nih.gov These simulations can track the position and velocity of every atom in the system over time, revealing the dynamic processes of self-assembly. For molecules like 1,3,5-Tris(octyloxy)benzene, the key interactions driving assembly are van der Waals forces between the long octyloxy chains and π-π stacking interactions between the aromatic benzene cores.

Extensive all-atom MD simulations have been performed on highly analogous systems, such as 1,3,5-tristyrilbenzene molecules with alkoxy peripheral chains (TSB3,5-Cn) on graphite (B72142) surfaces. acs.orgresearchgate.net These studies show that the molecules self-assemble into two-dimensional crystalline monolayers. The simulations revealed a competition between the flexibility of the alkoxy chains and their stabilization through interdigitation (interlocking) with chains from neighboring molecules. acs.orgrsc.org The length of these chains is a critical factor; longer chains provide increased stabilization. acs.org Similar MD simulations on benzene-1,3,5-tricarboxamides (BTAs), which assemble into columns via hydrogen bonds, have been used to understand the stability of different assembled structures and the role of weaker, secondary interactions in forming extended aggregates. nih.gov These methodologies are directly applicable to modeling the columnar or layered structures expected for 1,3,5-Tris(octyloxy)benzene.

Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation of a Self-Assembling System Information is based on general practices and findings from studies on analogous systems like TSB3,5-Cn. acs.orgresearchgate.net

| Parameter/Output | Description | Typical Example |

| Force Field | A set of equations and parameters used to calculate the potential energy of the system. | COMPASS or AMBER |

| System Size | The number of molecules included in the simulation box. | 50 - 500 molecules |

| Simulation Time | The duration of the simulated physical time. | 10 - 100 nanoseconds |

| Ensemble | The set of thermodynamic variables held constant (e.g., NVT: constant Number of particles, Volume, Temperature). | NVT, then NPT (constant Pressure) |

| Key Findings | The primary structural or dynamic observations from the simulation. | Formation of ordered columnar or layered structures; analysis of intermolecular spacing; calculation of chain mobility. |

Structure-Property Relationship Predictions and Design Rationalization

A major goal of computational modeling is to establish clear relationships between a molecule's chemical structure and its resulting macroscopic properties. By systematically modifying the structure in a computer model and observing the resulting changes in calculated properties, researchers can rationally design new molecules for specific applications without the immediate need for costly and time-consuming synthesis.

For 1,3,5-Tris(octyloxy)benzene and its analogues, computational studies are key to predicting properties relevant to materials science.

Electronic Properties: As established through DFT, the HOMO/LUMO levels and the energy gap directly correlate with a material's potential for use in organic electronics. d-nb.info For example, a study on 1,3,5-tris(diphenylamino)benzene derivatives used DFT to screen different substituent groups to find which ones produced the optimal HOMO energy level for efficient hole transport in perovskite solar cells. d-nb.info This allows for the rational design of molecules with tailored electronic characteristics.

Self-Assembly and Phase Behavior: MD simulations predict how changes in molecular structure, such as the length of the alkoxy chains, affect self-assembly. In studies of C3-symmetrical hexaarylbenzenes with varying alkoxy chain lengths, computations combined with experimental work showed how chain length influences the phase transition temperatures and the type of liquid crystal phase formed. researchmap.jp For 1,3,5-Tris(octyloxy)benzene, simulations could predict how shortening or lengthening the chains from eight carbons would alter the stability and structure of the resulting mesophase, guiding the synthesis of materials with specific melting points or liquid crystal ranges.

Charge Transport: The performance of organic semiconductors depends not only on the electronic properties of a single molecule but also on how charge carriers (electrons or holes) move between molecules in an assembled structure. The efficiency of this charge transport is highly dependent on the degree of molecular ordering and the electronic coupling between adjacent molecules. Computational models can calculate these parameters from the predicted self-assembled structures, providing insight into the material's potential charge carrier mobility.

This predictive power enables the rationalization of material design. If a higher charge mobility is desired, a chemist might use simulations to test modifications that promote stronger π-π stacking. If a more stable liquid crystal phase is needed, simulations can identify the optimal alkyl chain length to enhance intermolecular van der Waals forces without introducing excessive disorder. This iterative cycle of computational prediction and targeted synthesis accelerates the discovery of new functional materials.

Table 3: Linking Molecular Structure to Predicted Properties for 1,3,5-Substituted Benzene Derivatives This table synthesizes general principles observed across studies of analogous molecular systems. d-nb.inforesearchmap.jp

| Structural Feature | Computational Method | Predicted Property | Design Rationale |

| Nature of Core Substituent | DFT | HOMO/LUMO Energy Levels, Band Gap | Tuning electronic properties for applications like OFETs or OPVs. d-nb.info |

| Alkoxy Chain Length | Molecular Dynamics | Packing density, Intermolecular spacing, Phase transition temperatures | Optimizing the stability and temperature range of liquid crystalline phases. researchmap.jp |

| Core Planarity | DFT | π-Conjugation | Enhancing electronic communication through the molecule. |

| Intermolecular Stacking | Molecular Dynamics | Electronic Coupling, Charge Hopping Rates | Improving charge transport mobility for better semiconductor performance. |

Future Research Directions and Outlook for 1,3,5 Tris Octyloxy Benzene Systems

Exploration of Novel Supramolecular Functions

The self-assembly of 1,3,5-Tris(octyloxy)benzene and its derivatives is a cornerstone of its utility, leading to the formation of ordered structures like columnar liquid crystals. Future work will aim to harness this behavior to create more complex and functional supramolecular systems.

Hierarchical Assembly: Research will likely focus on directing the hierarchical self-assembly of these molecules into more sophisticated architectures beyond simple columnar phases. This includes exploring their use as building blocks for Metal-Organic Frameworks (MOFs) or as templates for creating nanoporous materials. mdpi.comresearchgate.netnih.gov The propeller-like shape of 1,3,5-trisubstituted benzenes can be a determining factor in the packing and final structure of these materials. mdpi.com

Host-Guest Systems and Ion Channels: A significant future avenue is the design of derivatives for host-guest chemistry and ion transport. By incorporating specific recognition sites, these molecules could form synthetic ion channels. acs.org For instance, derivatives like 2,4,6-Tris(octyloxy)benzene-1,3,5-triyl)trimethanamine have already been synthesized for such purposes. acs.org The precise arrangement of functional groups on the benzene (B151609) core could allow for selective binding and transport of ions or small molecules, a function with applications in sensing and separation technologies.

Biomimetic Materials: The dynamic nature of supramolecular polymers formed from related compounds, such as benzene-1,3,5-tricarboxamides (BTAs), suggests potential in biomaterials. nih.gov Future research could explore the biocompatibility of 1,3,5-Tris(octyloxy)benzene-based systems and their ability to mimic natural biological processes, potentially leading to applications in drug delivery or tissue engineering. nih.gov

Integration into Advanced Smart Materials and Devices

The integration of 1,3,5-Tris(octyloxy)benzene systems into functional devices represents a major growth area. The goal is to create "smart" materials that respond to external stimuli in a controlled and reversible manner.

Stimuli-Responsive Materials: Analogous systems, like 1,3,5-tris(4-carboxyphenyl)benzene (B1661964) (BTB), have demonstrated the ability to switch their self-assembled structure in response to an electric field. nih.gov Future investigations will likely explore the potential of 1,3,5-Tris(octyloxy)benzene derivatives to create similar electroactive 2D systems, which could be used for on-demand release applications or smart catalysis. nih.gov

Organic Electronics and Ferroelectrics: The core structure is suitable for use in organic electronics. Related molecules like 1,3,5-tris(carbazol-9-yl)benzene (tCP) are known to be excellent hole-transporting materials and phosphorescent hosts in OLEDs. ossila.com Furthermore, related discotic molecules like trialkylbenzene-1,3,5-tricarboxamides (BTAs) have shown ferroelectric properties, with the potential for use in non-volatile memory devices. diva-portal.org Research into the ferroelectric and semiconducting properties of 1,3,5-Tris(octyloxy)benzene derivatives could unlock their potential in next-generation flexible electronics. diva-portal.org

Sensors: The self-assembly process can be sensitive to the presence of specific analytes. This opens the door to developing chemical sensors where the binding of a target molecule disrupts the ordered structure, leading to a detectable optical or electrical signal. researchgate.netmdpi.com

Development of Sustainable Synthesis Routes

As the applications for 1,3,5-Tris(octyloxy)benzene expand, the need for environmentally friendly and efficient synthesis methods becomes critical. Adhering to the principles of green chemistry will be a key focus of future research. nih.gov

Green Solvents and Catalysts: Traditional organic syntheses often rely on volatile and toxic solvents. Future work will focus on adapting synthetic routes to use greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions. nih.govcolab.ws The development of cost-effective and recyclable catalysts is also a priority. For example, studies on related syntheses have shown the effectiveness of using DIPEA as a catalyst in water at room temperature, representing an environmentally friendly approach. acs.orgresearchgate.net

Energy Efficiency: Methods that reduce energy consumption, such as microwave-assisted or ultrasound-assisted reactions, will be explored to accelerate synthesis and improve yields while minimizing the environmental footprint. nih.gov

Atom Economy: Synthetic strategies will be optimized to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby minimizing waste. nih.gov This includes exploring novel reaction pathways like the [3+3] benzannulation of propargyl alcohols, which offers an efficient, metal-free route to 1,3,5-trisubstituted benzenes. nih.gov

Table 1: Potential Future Research Directions for 1,3,5-Tris(octyloxy)benzene Systems

| Research Area | Specific Focus | Key Techniques & Approaches | Potential Applications |

| Novel Supramolecular Functions | Hierarchical Self-Assembly | X-ray Diffraction (XRD), Scanning Tunneling Microscopy (STM), Small-Angle X-ray Scattering (SAXS) | Nanoporous Materials, MOFs mdpi.comnih.govmdpi.com |

| Host-Guest Chemistry & Ion Transport | Fluorescence Assays, Planar Lipid Bilayer Recordings, NMR Titration | Selective Sensors, Separation Membranes acs.org | |

| Advanced Smart Materials | Stimuli-Responsive Surfaces | STM, Atomic Force Microscopy (AFM), Electrochemistry | Smart Catalysis, Drug Delivery nih.gov |

| Organic Electronics & Ferroelectrics | Time-of-Flight (TOF) Photoconductivity, Polarization-Voltage (P-V) Hysteresis Loops | OLEDs, Flexible Memory Devices ossila.comdiva-portal.orgd-nb.info | |

| Sustainable Synthesis | Green Reaction Conditions | Microwave-Assisted Synthesis, Use of Green Solvents (e.g., water), Catalyst Recycling | Environmentally Benign Chemical Production nih.govacs.org |

| Advanced Theoretical Modeling | Predictive Self-Assembly | Molecular Dynamics (MD) Simulations, Coarse-Grained (CG) Modeling | Rational Design of Functional Materials diva-portal.orgnih.gov |

| Electronic & Structural Properties | Density Functional Theory (DFT) Calculations | In-silico Screening of New Derivatives nih.govnih.gov |

Advanced Theoretical Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the discovery and design of new functional materials. Advanced theoretical modeling will provide deeper insights into the behavior of 1,3,5-Tris(octyloxy)benzene systems, enabling predictive design.

Understanding Self-Assembly: Molecular Dynamics (MD) and coarse-grained simulations are powerful methods for modeling the self-assembly process from the molecular to the mesoscale. diva-portal.orgnih.gov These simulations can predict how changes in molecular structure will affect the final morphology of an aggregate, guiding the synthesis of materials with desired packing structures, such as hexagonal columnar phases. nih.gov This approach has been successfully used to understand the superior properties of branched-tailed BTA derivatives by revealing improved packing quality and reduced disorder. diva-portal.org

Predicting Functional Properties: Quantum mechanical methods like Density Functional Theory (DFT) are used to calculate the electronic properties and optimized geometries of individual molecules and small aggregates. nih.govnih.gov This allows researchers to predict properties like charge transport mobility, emission spectra, and interaction energies before undertaking complex synthesis. DFT can also be used to understand the mechanism of intermolecular interactions, such as halogen or hydrogen bonds, that drive the formation of 2D nanostructures. mdpi.com

Rational Design of New Molecules: The ultimate goal is to create a feedback loop between computational prediction and experimental synthesis. By building accurate models that are validated by experimental data, researchers can perform in-silico screening of virtual libraries of 1,3,5-Tris(octyloxy)benzene derivatives. This allows for the identification of the most promising candidates for specific applications, such as improved ferroelectric materials or more selective sensors, thereby streamlining the development process and reducing reliance on trial-and-error experimentation.

Q & A

Q. What are the optimal synthetic routes for preparing 1,3,5-Tris(octyloxy)benzene, and how can reaction efficiency be maximized?

- Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution or etherification. A general procedure (e.g., for analogous trialkoxybenzenes) uses 1,3,5-trihalobenzene (e.g., trichlorobenzene) and octanol under basic conditions (K₂CO₃ or NaH) in a polar aprotic solvent (DMF or DMSO) at 80–120°C for 12–48 hours . To maximize efficiency:

Q. How can researchers confirm the structural integrity of 1,3,5-Tris(octyloxy)benzene post-synthesis?

- Methodological Answer : Combine multiple spectroscopic and analytical techniques:

- ¹H/¹³C NMR : Confirm alkoxy group integration (3 equivalent octyl chains) and aromatic proton patterns (singlet for symmetric substitution) .

- Mass Spectrometry (EI-MS or ESI-MS) : Verify molecular ion peak (C₃₀H₅₄O₃, m/z 486.4) .

- Single-Crystal X-ray Diffraction : For definitive confirmation, grow crystals via slow evaporation (solvent: chloroform/hexane) and analyze .

Q. What are the critical safety considerations when handling 1,3,5-Tris(octyloxy)benzene in the lab?

- Methodological Answer : While specific SDS data for this compound is limited, extrapolate from analogous aromatic ethers :

- PPE : Wear nitrile gloves (tested to EN 374), chemical goggles, and lab coats.

- Ventilation : Use fume hoods for synthesis/purification steps to minimize vapor exposure.

- Storage : Keep in airtight containers away from oxidizers and light (to prevent degradation) .

Advanced Research Questions

Q. How does 1,3,5-Tris(octyloxy)benzene perform as a building block in covalent organic frameworks (COFs), and what design parameters enhance crystallinity?

- Methodological Answer : The octyloxy chains improve solubility and template-directed assembly. For COF synthesis:

- Linker Design : Pair with aldehyde-functionalized monomers (e.g., 2,5-bis(octyloxy)terephthalaldehyde) via Schiff-base condensation .

- Solvent Choice : Use mesitylene/dioxane mixtures to balance solubility and porosity.

- Characterization : Analyze crystallinity via PXRD and surface area via BET (typical N₂ uptake: 500–800 m²/g) .

Q. What experimental strategies resolve contradictions in reported solubility data for 1,3,5-Tris(octyloxy)benzene across solvents?

- Methodological Answer : Systematically test solubility in graded solvent systems:

- Nonpolar Solvents : Hexane, toluene (high solubility due to alkyl chains).

- Polar Solvents : Ethanol, acetone (limited solubility; use sonication or heating).

- Quantify : Use UV-Vis spectroscopy to measure saturation concentrations (λmax ~270 nm) .

- Document : Publish detailed protocols to address variability in literature .

Q. How can computational modeling predict the thermal stability of 1,3,5-Tris(octyloxy)benzene under oxidative conditions?

- Methodological Answer : Employ density functional theory (DFT) and molecular dynamics:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.